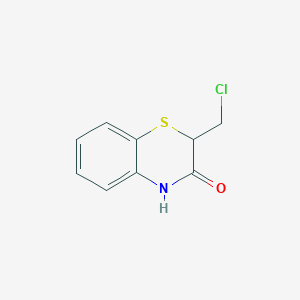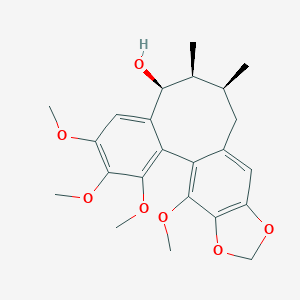
Epigomisin O
描述
Epigomisin O is a natural product derived from the fruits of Schisandra chinensis, a plant commonly used in traditional Chinese medicine . It belongs to the class of dibenzocyclooctadiene lignans, which are known for their diverse biological activities . The molecular formula of this compound is C23H28O7, and it has a molecular weight of 416.46 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Epigomisin O is typically isolated from the fruits of Schisandra chinensis through bioactivity-directed fractionation of ethanolic extracts . The isolation process involves several chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to determine the structure and purity of the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, making it a valuable and limited resource for research purposes .
化学反应分析
Types of Reactions: Epigomisin O undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) is employed for the reduction of oxidized products.
Substitution: Lead tetraacetate (Pb(OAc)4) in dry benzene is used for the cleavage of the methylenedioxy group on the aromatic ring.
Major Products Formed:
科学研究应用
Epigomisin O has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a reference compound in the study of lignans and their derivatives .
- Employed in the synthesis of novel lignan-based compounds for potential therapeutic applications .
Biology:
Medicine:
- Explored for its hepatoprotective effects, which may protect the liver from damage .
- Evaluated for its potential use in treating various diseases, including viral infections and cancer .
Industry:
作用机制
The mechanism of action of Epigomisin O involves its interaction with various molecular targets and pathways . It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes . For example, this compound has been shown to inhibit the division of cancer cells by affecting the expression of protein kinase C-alpha (cPKC-α) and phosphorylated extracellular signal-regulated kinase 1/2 (P-ERK1/2) .
相似化合物的比较
- Gomisin J
- Gomisin M1
- Gomisin M2
- Schisantherin B
- Angeloylgomisin P
- Tigloylgomisin P
Uniqueness: Epigomisin O is unique due to its specific structural features and biological activities . Unlike some of its analogs, this compound has demonstrated significant anti-HIV and cytotoxic properties, making it a valuable compound for further research .
属性
IUPAC Name |
(8S,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDFJIBHVSYXQL-ZKTNFTSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73036-31-4 | |
| Record name | Epigomisin O | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073036314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPIGOMISIN O | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC1N1HR50P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Epigomisin O and where is it found?
A: this compound is a dibenzocyclooctadiene lignan, a type of natural product with a distinct eight-membered ring structure. It has been isolated from the fruits of the Schisandra chinensis BAILL plant, also known as magnolia vine, which belongs to the Schisandraceae family [, ]. This plant is traditionally used in Chinese medicine.
Q2: What are the structural characteristics of this compound?
A: While the provided abstracts don't specify the exact molecular formula and weight of this compound, they highlight that its structure was elucidated using chemical and spectral studies []. These likely include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for determining the structure of organic compounds. Further research in chemical databases or full-text articles may provide the precise molecular formula and weight.
Q3: Are there any reported total syntheses of this compound?
A: Yes, a study describes the successful asymmetric total synthesis of this compound []. This achievement is significant because it provides a way to produce this compound in the laboratory, independent of natural product extraction. The synthesis strategy involved several key steps, including a highly stereoselective crotylation reaction and a diastereoselective hydroboration/Suzuki-Miyaura coupling sequence. These sophisticated synthetic approaches highlight the complex structure of this compound and the ingenuity required for its laboratory production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


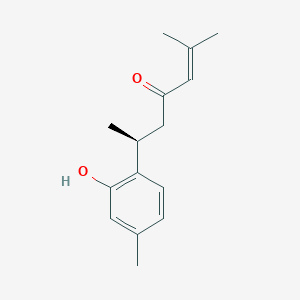
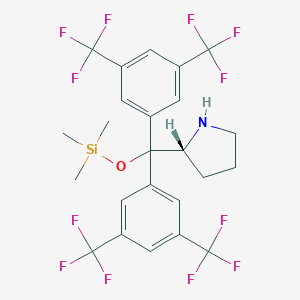
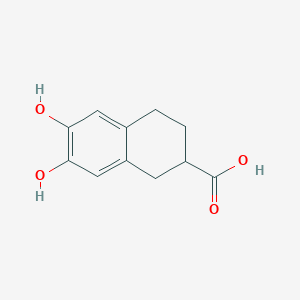
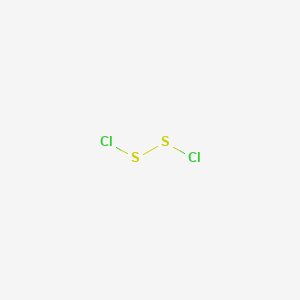
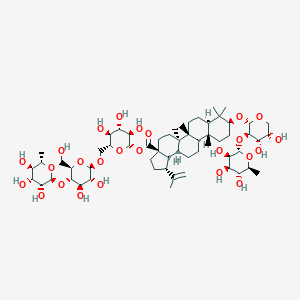
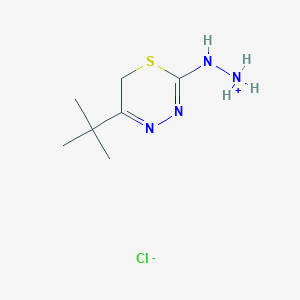
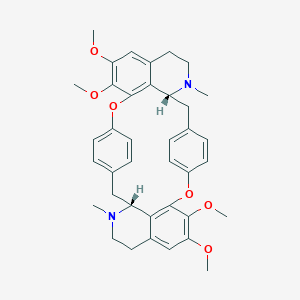
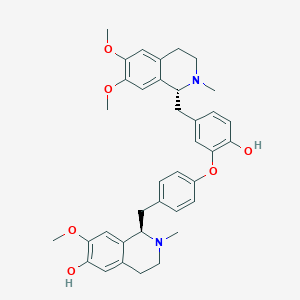
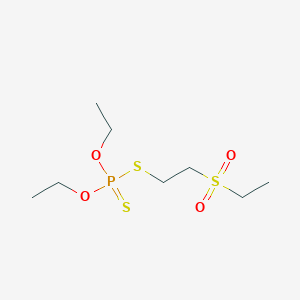
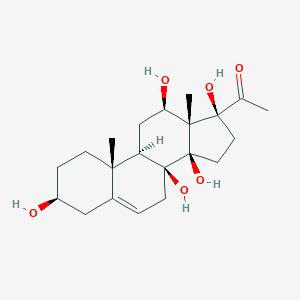
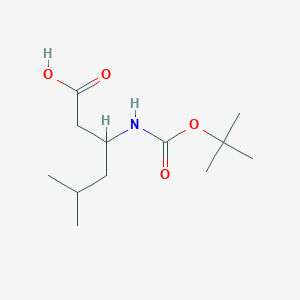
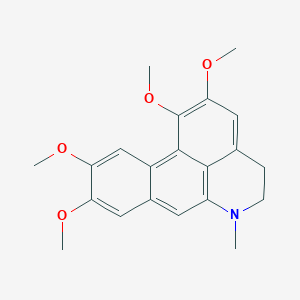
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
